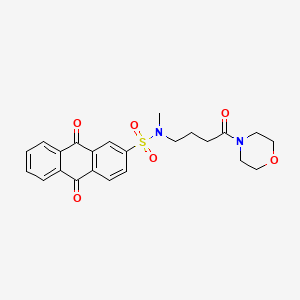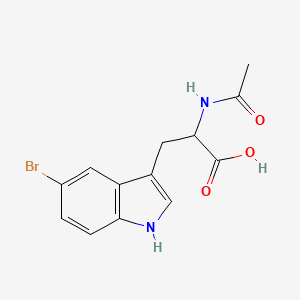
4-(Thiophen-2-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiophene-based analogs have been a subject of interest for many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It is aromatic as indicated by its extensive substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One study focused on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of tomato plants, demonstrating the compound's potential in agricultural applications to protect crops from bacterial and fungal diseases (Vinaya et al., 2009).
Anticancer Activity
Another significant area of research involves the evaluation of sulfone-containing compounds for their anticancer activity. For example, novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives possessing a sulfone moiety showed promising results against human breast cancer cell lines, indicating the potential therapeutic applications of these compounds in oncology (Al-Said et al., 2011).
Enzyme Inhibition
Compounds with a sulfonamide structure have been studied for their ability to inhibit carbonic anhydrase isozymes, which are relevant in various physiological processes including respiration, acid-base balance, and the growth and spread of tumors. This research area could provide insights into developing treatments for conditions such as glaucoma, epilepsy, and cancer (Alafeefy et al., 2015).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel compounds for their activity against enzymes such as butyrylcholinesterase (BChE) is another significant area. This enzyme is involved in the breakdown of acetylcholine and has implications in diseases like Alzheimer's. Compounds synthesized for targeting this enzyme could contribute to the development of new therapeutic agents (Khalid et al., 2016).
Modification and Drug Development
Further research into modifying the arylpropylpiperidine side chains of certain antagonists demonstrates the ongoing efforts to balance antiviral potency with pharmacokinetics, highlighting the importance of structural modifications in the development of drugs with enhanced efficacy and reduced side effects (Lynch et al., 2003).
Eigenschaften
IUPAC Name |
4-thiophen-2-yl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2S2/c18-17(19,20)15-5-3-13(4-6-15)12-25(22,23)21-9-7-14(8-10-21)16-2-1-11-24-16/h1-6,11,14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXSXOIRDJASQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester](/img/structure/B2606268.png)
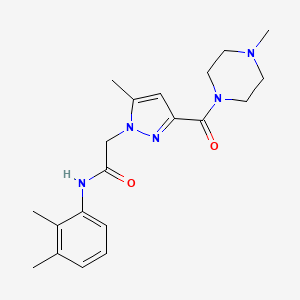
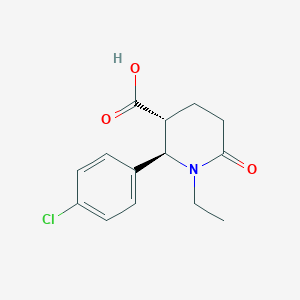

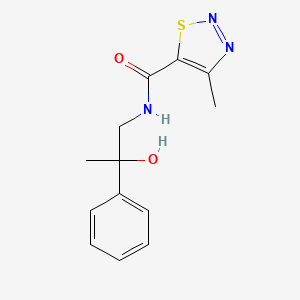
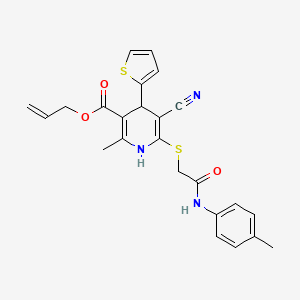

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2606284.png)
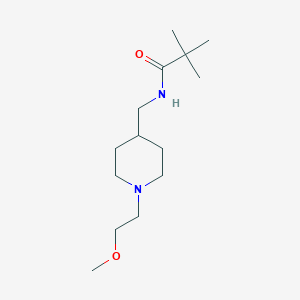
![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)

